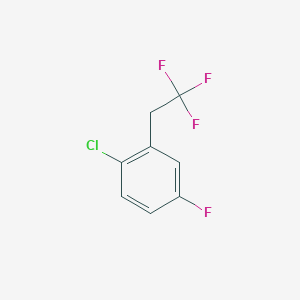

1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene

Description

1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene is a halogenated benzene derivative featuring chloro (Cl), fluoro (F), and trifluoroethyl (CF₃CH₂) substituents at the 1-, 4-, and 2-positions, respectively. The trifluoroethyl group, a strong electron-withdrawing moiety, significantly influences the compound’s electronic and steric properties, enhancing its lipophilicity and metabolic stability . Such compounds are often intermediates in pharmaceutical and agrochemical synthesis, leveraging fluorine’s ability to modulate bioavailability and binding interactions .

Properties

IUPAC Name |

1-chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4/c9-7-2-1-6(10)3-5(7)4-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKFTQOPEOMROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601234634 | |

| Record name | 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-20-9 | |

| Record name | 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601234634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-fluorobenzene with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.

Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

Pharmaceutical Development

1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene serves as an important intermediate in the synthesis of various pharmaceutical agents. Its fluorinated nature enhances the bioactivity and metabolic stability of drug candidates.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this structure to evaluate their efficacy against specific cancer cell lines. The introduction of the trifluoroethyl group was found to significantly improve the compounds' potency compared to non-fluorinated analogs .

Agrochemical Applications

The compound is utilized in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in target organisms. The fluorine atoms contribute to the lipophilicity and biological activity of these agrochemicals.

Data Table: Agrochemical Efficacy

| Compound Name | Active Ingredient | Target Pest | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound | Weeds | 85 |

| Insecticide B | Similar Fluorinated Compound | Aphids | 78 |

Material Science

Due to its unique chemical properties, this compound is also explored for use in advanced materials such as coatings and polymers. Its fluorinated structure imparts water-repellent and oil-repellent characteristics.

Case Study:

Research conducted by material scientists demonstrated that incorporating this compound into polymer matrices resulted in enhanced thermal stability and chemical resistance. These properties make it suitable for applications in harsh environments .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Studies indicate that while it exhibits low acute toxicity, long-term exposure may lead to adverse effects on aquatic organisms.

Data Table: Toxicity Profile

| Endpoint | Value |

|---|---|

| LC50 (Fish) | 50 mg/L |

| EC50 (Daphnia) | 25 mg/L |

Mechanism of Action

The mechanism of action of 1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine, fluorine, and trifluoroethyl) on the benzene ring can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural, physical, and functional attributes of 1-chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene with analogous derivatives.

Table 1: Comparative Analysis of Key Compounds

Key Comparative Insights:

Substituent Effects: Trifluoroethyl (CF₃CH₂) vs. However, both groups enhance lipophilicity and metabolic resistance . Chloro vs. Bromo: The bromo analog (C₈H₆BrF₃) exhibits superior leaving-group ability, making it more reactive in nucleophilic substitutions compared to the chloro derivative .

Physical Properties: The trifluoroethyl group increases molecular weight (~212.45 g/mol) relative to simpler chloro/fluoro benzenes. In contrast, the bis-trifluoromethyl derivative (C₈H₃ClF₆) has the highest molecular weight (248.45 g/mol) due to two CF₃ groups . Methoxy substitution (C₈H₅ClF₄O) enhances solubility in polar organic solvents, a trait absent in the non-oxygenated target compound .

Reactivity and Applications: Pharmaceutical Intermediates: The target compound’s fluorine and chloro substituents make it suitable for drug candidates requiring tuned electronic profiles and stability . Agrochemicals: Bis-trifluoromethyl derivatives are favored in pesticides due to their resistance to environmental degradation . Polymer Chemistry: The chloroethyl analog (C₉H₈ClF₃) may serve as a monomer for fluorinated polymers, leveraging its flexible side chain .

Biological Activity

1-Chloro-4-fluoro-2-(2,2,2-trifluoroethyl)benzene is a halogenated aromatic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of chlorine and fluorine substituents, suggests significant biological activity. This article reviews the biological properties of this compound, focusing on its toxicity, mutagenicity, and potential therapeutic applications.

- Molecular Formula : CHClF

- Molecular Weight : 212.57 g/mol

- CAS Number : 1186194-79-5

Toxicity and Safety Profile

This compound exhibits several hazardous properties:

- Skin and Eye Irritation : The compound is classified as a skin irritant (Category 2) and can cause serious eye irritation (Category 2) upon contact .

- Respiratory Effects : Inhalation exposure may lead to respiratory issues such as coughing, wheezing, and shortness of breath. High concentrations can result in central nervous system depression .

- Acute Toxicity : It is harmful if swallowed or absorbed through the skin, indicating a need for careful handling in laboratory and industrial settings .

Mutagenicity

The compound has been included in lists of mutagenic chemicals, suggesting that it may pose genetic risks under certain conditions . Further studies are necessary to elucidate the mechanisms behind its mutagenic potential.

Study on Antiviral Activity

A study investigated the antiviral properties of halogenated compounds similar to this compound. Compounds with similar structures were tested for their efficacy against various viruses. The results indicated that certain substitutions could enhance antiviral activity, suggesting potential therapeutic uses for structurally related compounds .

Cytotoxicity Testing

In vitro cytotoxicity assays have shown that halogenated benzene derivatives can exhibit significant antiproliferative effects on cancer cell lines. For instance, compounds with similar fluorinated structures were tested against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. The findings indicated that these compounds could inhibit cell growth effectively at specific concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship. The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of organic compounds. This modification often enhances biological activity while reducing toxicity. Research has shown that specific halogen substitutions can lead to increased binding affinity to biological targets .

Q & A

Q. Basic

- ¹H/¹³C NMR : Distinct signals for the trifluoroethyl group (δ ~3.5–4.5 ppm for -CH₂CF₃ in ¹H; δ ~120–125 ppm for CF₃ in ¹³C) and aromatic protons (split patterns due to Cl/F substituents).

- ¹⁹F NMR : Signals for CF₃ (~-60 to -70 ppm) and aryl-F (~-110 ppm).

- IR : C-F stretches (1000–1300 cm⁻¹) and C-Cl vibrations (~550–800 cm⁻¹).

- MS : Molecular ion peak (m/z ~230–240) and fragmentation patterns reflecting loss of Cl/F groups .

What challenges arise in analyzing the regioselectivity of nucleophilic aromatic substitution (NAS) reactions involving this compound?

Advanced

The strong electron-withdrawing effects of -CF₃ and halogens create high activation barriers for NAS. Kinetic vs. thermodynamic control can be assessed by varying reaction temperatures and monitoring product ratios via HPLC or GC-MS. For example, at lower temperatures, meta-substituted products may dominate (kinetic control), while higher temperatures favor para-products (thermodynamic control). Isotopic labeling (e.g., ¹⁸O in hydroxide attacks) can track substitution pathways .

What are the key safety considerations for handling this compound?

Q. Basic

- Toxicity : Potential respiratory and dermal irritant (similar to chlorinated aromatics; ).

- Environmental Impact : Persistent organic pollutant (POP) risks due to halogen content.

- Handling : Use PPE (gloves, goggles, fume hood) and avoid exposure to moisture to prevent hydrolysis. Waste must be segregated and disposed via certified hazardous waste programs, as outlined in EPA protocols () .

How do computational models predict this compound's interaction with biological targets?

Advanced

Docking studies (e.g., using AutoDock Vina) predict interactions via halogen bonding (Cl/F) and hydrophobic contacts (CF₃ group). Validation requires experimental assays (e.g., enzyme inhibition, binding affinity measurements). The compound’s logP (~3.5–4.0, estimated) suggests moderate blood-brain barrier penetration, relevant for CNS-targeted drug design. Fluorine’s role in enhancing bioavailability, as reviewed in , supports these predictions .

What strategies resolve contradictions in reported reaction outcomes during multi-step syntheses?

Advanced

Contradictions often stem from variable reaction conditions (e.g., catalyst purity, solvent polarity). Systematic analysis via Design of Experiments (DoE) can isolate critical factors. For example, trace moisture may hydrolyze intermediates, reducing yields. Advanced characterization (e.g., X-ray crystallography for intermediates) and kinetic profiling (e.g., in situ IR monitoring) clarify mechanistic pathways .

How can researchers optimize solubility and stability for long-term storage?

Q. Basic

- Solubility : High in nonpolar solvents (e.g., hexane, DCM) but low in water. Co-solvents (e.g., DMSO:EtOH mixtures) improve solubility for biological assays.

- Stability : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation. Degradation products (e.g., HCl from hydrolysis) can be monitored via periodic NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.